(2E)-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl][2-(3-fluorophenyl)hydrazinylidene]ethanenitrile
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Overview
Description
(Z)-4-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, introduction of the dichlorophenyl and fluorophenyl groups, and the final cyanation step. Common reagents used in these reactions include thioamides, halogenated aromatic compounds, and cyanating agents. The reaction conditions often require the use of catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazole derivatives with reduced functional groups
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological targets makes it a valuable tool for studying various biochemical processes.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of dichlorophenyl and fluorophenyl groups may enhance the compound’s pharmacokinetic properties, making it a promising candidate for drug development.
Industry
In the industrial sector, (Z)-4-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-4-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-(3,4-dichlorophenyl)-N-(3-chlorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
- (Z)-4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
- (Z)-4-(2,4-dichlorophenyl)-N-(3-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Uniqueness
The uniqueness of (Z)-4-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of dichlorophenyl and fluorophenyl groups, along with the thiazole ring, contributes to its reactivity and potential applications. Compared to similar compounds, it may exhibit different pharmacokinetic profiles, biological activities, and synthetic utility, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C17H9Cl2FN4S |
---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
(2E)-4-(3,4-dichlorophenyl)-N-(3-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C17H9Cl2FN4S/c18-13-5-4-10(6-14(13)19)16-9-25-17(22-16)15(8-21)24-23-12-3-1-2-11(20)7-12/h1-7,9,23H/b24-15+ |
InChI Key |
JTCDQTFDCAUVLF-BUVRLJJBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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